molecular formula C25H21ClN6O3S B15078034 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15078034
M. Wt: 521.0 g/mol
InChI Key: BBTWCISSCQTPBN-MZJWZYIUSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures to ensure complete reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide has shown promise in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The exact mechanism of action for this compound can vary depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular pathways. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C25H21ClN6O3S

Molecular Weight

521.0 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H21ClN6O3S/c1-16-3-7-18(8-4-16)24-29-30-25(31(24)20-9-5-17(2)6-10-20)36-15-23(33)28-27-14-19-13-21(32(34)35)11-12-22(19)26/h3-14H,15H2,1-2H3,(H,28,33)/b27-14+

InChI Key

BBTWCISSCQTPBN-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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